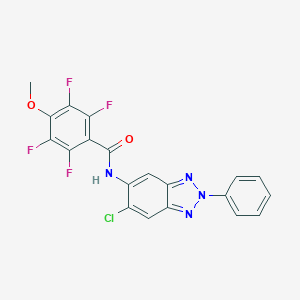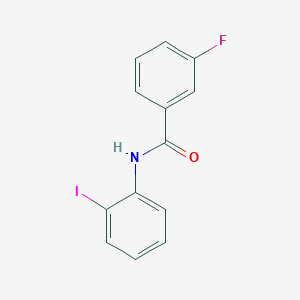![molecular formula C21H20N2O5 B250820 N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B250820.png)
N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide, also known as DMF-DMA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been found to inhibit the activity of various enzymes, including proteasomes and histone deacetylases, which are involved in cell proliferation and survival. Additionally, N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide exhibits various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the activation of antioxidant pathways, and the reduction of inflammation. Additionally, N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been found to have a low toxicity profile, making it a potentially safe therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide for lab experiments is its potent anti-proliferative effects on cancer cells, which make it a useful tool for studying cancer biology and developing cancer therapies. Additionally, N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been found to have neuroprotective and anti-inflammatory properties, which may be useful for studying neurodegenerative and inflammatory diseases. However, one of the limitations of N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide for lab experiments is its complex synthesis method, which may limit its availability and use in some research settings.
Orientations Futures
There are several future directions for the study of N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide. One potential direction is the development of N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide as a cancer therapy, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide and its potential therapeutic applications in neurodegenerative and inflammatory diseases. Furthermore, the development of more efficient and cost-effective synthesis methods for N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide may increase its availability and use in scientific research.
Méthodes De Synthèse
N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide is synthesized through a multi-step reaction process that involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. The resulting compound is then reacted with 4-methylphenylamine to form N-(3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl)acetamide, which is subsequently converted to N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide through a series of reactions that involve the use of furfurylamine and acetic anhydride.
Applications De Recherche Scientifique
N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide exhibits potent anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been found to have neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Formule moléculaire |
C21H20N2O5 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
N-[3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O5/c1-13-6-7-15(22-21(25)19-5-4-8-28-19)11-18(13)23-20(24)14-9-16(26-2)12-17(10-14)27-3/h4-12H,1-3H3,(H,22,25)(H,23,24) |
Clé InChI |
XXUOULNBISNYPU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC(=C3)OC)OC |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)

![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![Methyl 2-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250747.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,5-dimethoxybenzamide](/img/structure/B250753.png)
![N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B250755.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250756.png)
![N-[2-methoxy-4-(1-naphthoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B250758.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250760.png)